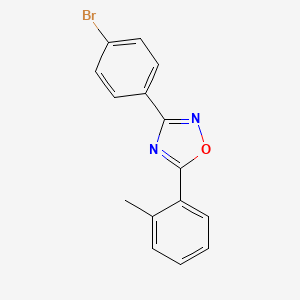
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research over the years. It is a heterocyclic organic compound that contains nitrogen, oxygen, and bromine atoms in its structure. The compound has been synthesized using various methods and has been studied for its potential applications in different fields.
科学研究应用
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in different fields of scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to exhibit strong fluorescence emission upon binding to certain metal ions, such as copper and zinc. This property makes it a promising candidate for use in sensing and imaging applications.
Another area of research involves the use of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of the compound involves the induction of apoptosis, or programmed cell death, in cancer cells.
作用机制
The mechanism of action of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific cellular targets. In the case of its application as a fluorescent probe, the compound binds to metal ions and undergoes a conformational change, resulting in the emission of fluorescence. In the case of its application as an anticancer agent, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depend on its specific application. In the case of its use as a fluorescent probe, the compound does not exhibit any significant toxicity or adverse effects on cellular function. In the case of its use as an anticancer agent, the compound exhibits cytotoxicity against cancer cells, but may also have potential toxicity towards normal cells.
实验室实验的优点和局限性
The advantages of using 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its ease of synthesis, its fluorescent properties, and its potential anticancer activity. The compound is relatively easy to synthesize using standard laboratory techniques, and its fluorescent properties make it a useful tool for sensing and imaging applications. Its potential anticancer activity also makes it a promising candidate for further research in the field of cancer therapeutics.
The limitations of using 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity towards normal cells, as well as its limited solubility in aqueous solutions. The compound may also exhibit variability in its activity depending on the specific cancer cell line being studied.
未来方向
There are several potential future directions for research involving 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods for the compound, as well as the synthesis of related analogues with improved properties. Another area of research involves the optimization of the compound's anticancer activity, as well as the investigation of its potential in combination with other chemotherapeutic agents. Additionally, further research may be conducted on the compound's potential applications in sensing and imaging, as well as its potential toxicity towards normal cells.
合成方法
The synthesis of 3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromoaniline and 2-methylbenzohydrazide in the presence of phosphorus oxychloride. The reaction yields the desired product, which is then purified by recrystallization. Other methods involve the use of different starting materials and reagents, such as thionyl chloride and acetic anhydride.
属性
IUPAC Name |
3-(4-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPDWLRNJFTUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

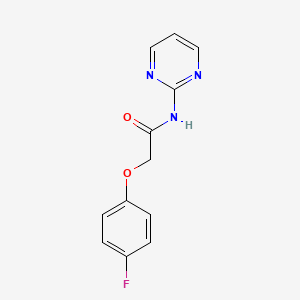
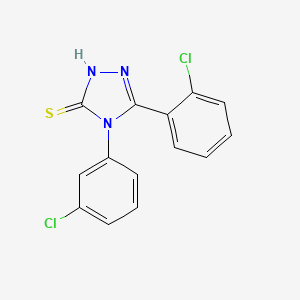
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
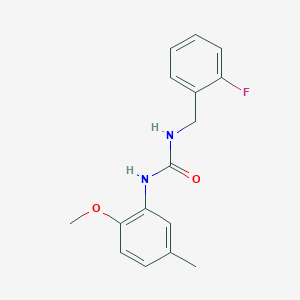

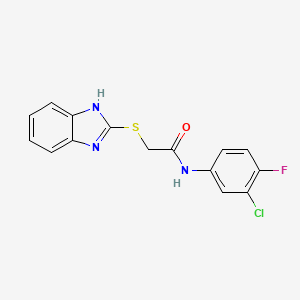
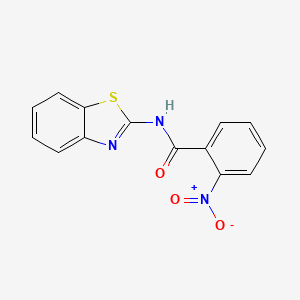
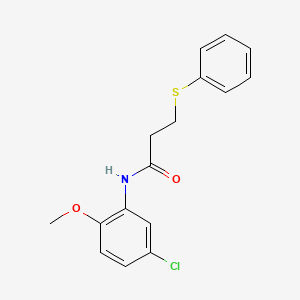
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)